molecular formula C20H18O5 B2934488 methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate CAS No. 694467-96-4

methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate

Cat. No.: B2934488
CAS No.: 694467-96-4
M. Wt: 338.359
InChI Key: RJTWGKBFUVTPMP-UHFFFAOYSA-N
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Description

Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is an ester compound derived from benzoic acid and chromone structures. Known for its unique chemical structure, it is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate generally involves esterification reactions. One common method includes the reaction of 4,7-dimethyl-2-oxo-2H-chromene-5-ol with methyl 4-hydroxybenzoate in the presence of a suitable acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the ester product.

Industrial Production Methods

On an industrial scale, the production involves more robust methodologies, often incorporating continuous flow reactors to enhance the reaction efficiency and yield. Solvent selection and catalyst optimization are crucial factors to achieve the desired product purity and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation to form corresponding carboxylic acids, though this may require strong oxidizing agents.

  • Reduction: Reduction reactions can convert the ester group into primary alcohols using reagents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The benzoate moiety allows for electrophilic aromatic substitution, where substituents can replace hydrogen atoms under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid under acidic conditions.

  • Reduction: LiAlH₄ in dry ether as a solvent.

  • Substitution: Halogenating agents like bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃).

Major Products

  • Oxidation: Produces 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoic acid.

  • Reduction: Produces 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzyl alcohol.

  • Substitution: Yields various substituted benzoate derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is significant in multiple research domains:

  • Chemistry: Used as an intermediate in organic synthesis, facilitating the preparation of complex molecules.

  • Biology: Employed in studies investigating biological activity, including enzyme inhibition.

  • Industry: Utilized in the manufacture of specialty chemicals and polymers.

Mechanism of Action

Molecular Targets and Pathways

This compound's mechanism of action often relates to its interaction with biological macromolecules. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxybenzoate

  • 4,7-Dimethyl-2-oxo-2H-chromen-5-yl acetate

  • Methyl 4-hydroxybenzoate

Uniqueness

Methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is distinguished by its dual chromone and benzoate structures, offering unique reactivity and functional versatility not found in simpler esters.

This detailed examination should offer a comprehensive understanding of this compound and its various facets in scientific research and industrial applications

Properties

IUPAC Name

methyl 4-[(4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-8-16(19-13(2)10-18(21)25-17(19)9-12)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTWGKBFUVTPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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